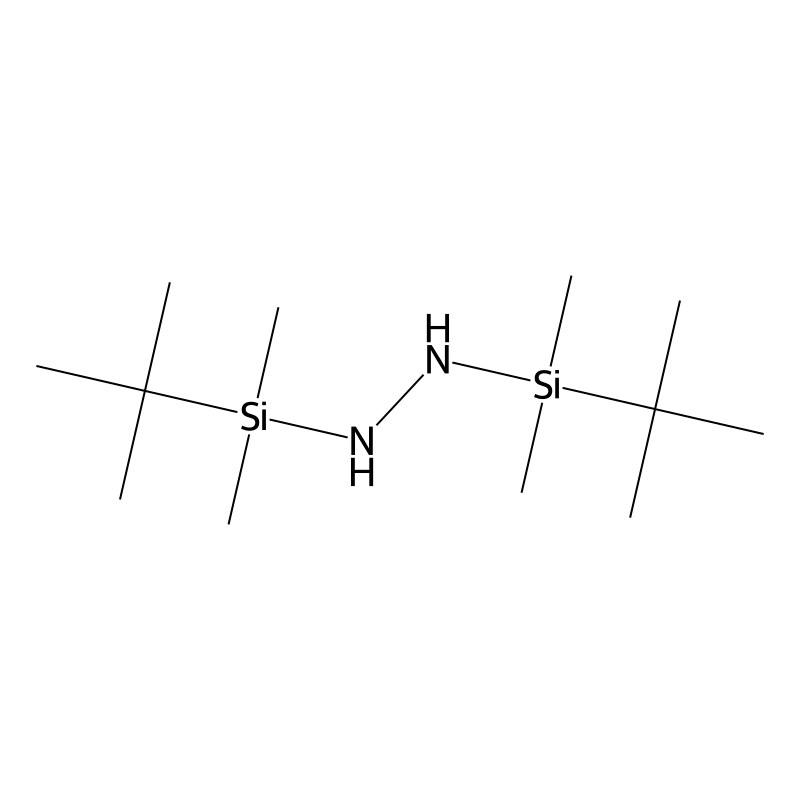

1,2-Bis-(tert-butyldimethylsilyl)hydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Hydrazones:

1,2-Bis-(tert-butyldimethylsilyl)hydrazine (commonly abbreviated as TBDH) is a valuable reagent in organic chemistry, particularly for the synthesis of hydrazones. It reacts readily with carbonyl groups (C=O) to form hydrazones (R¹R²C=N-N(Si(CH3)2(C(CH3)3)2)). This reaction is particularly useful because the TBDH protecting groups on the nitrogen atoms can be easily removed under mild acidic conditions, revealing the underlying hydrazones. The ability to selectively protect and deprotect the nitrogens makes TBDH a versatile tool for the synthesis of complex molecules containing hydrazone functionalities. Source: Organic Syntheses, Vol. 71, p. 124:

Functionalization of Nanomaterials:

TBDH finds applications in the functionalization of various nanomaterials. Its ability to form covalent bonds with different functional groups allows for the controlled introduction of desired functionalities onto the surface of nanoparticles. This can be used to tailor the properties of nanomaterials for specific applications, such as catalysis, drug delivery, and sensing. For example, TBDH has been used to modify the surface of gold nanoparticles with thiol groups, enabling their attachment to biomolecules for targeted drug delivery. Source: Journal of the American Chemical Society, Vol. 127, No. 12, pp. 4114-4115:

Metal-Organic Framework (MOF) Synthesis:

TBDH can serve as a linker molecule in the construction of specific MOFs. Its ability to form stable bonds with metal ions allows it to participate in the formation of the MOF structure. The bulky tert-butyl groups on TBDH can influence the pore size and shape of the resulting MOF, potentially leading to materials with unique properties for applications such as gas storage and separation. Source: Crystal Growth & Design, Vol. 13, No. 3, pp. 1043-1048:

1,2-Bis-(tert-butyldimethylsilyl)hydrazine is an organosilicon compound characterized by its hydrazine functional group and two tert-butyldimethylsilyl substituents. This compound has the molecular formula C₁₂H₃₂N₂Si₂ and is known for its utility in organic synthesis, particularly in reactions involving carbonyl compounds. The tert-butyldimethylsilyl groups enhance the stability and reactivity of the hydrazine moiety, making it a valuable reagent in synthetic chemistry .

In carbonyl reductions, TBS-hydrazine first reacts with the carbonyl group to form a hydrazone. The bulky TBS groups influence the reactivity of the hydrazone, allowing selective reduction of the C=N bond by NaBH4 to yield the alcohol product []. The TBS groups can then be removed under appropriate conditions.

- Flammable liquid [].

- Toxic upon inhalation, ingestion, or skin contact [].

- Corrosive [].

- Reacts violently with strong oxidizing agents [].

Safety precautions when handling TBS-hydrazine include:

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators.

- Working in a well-ventilated fume hood.

- Following safe handling practices for flammable and toxic chemicals.

1,2-Bis-(tert-butyldimethylsilyl)hydrazine primarily participates in reactions with carbonyl compounds to form hydrazones. This transformation is facilitated by the presence of the silicon substituents, which stabilize the intermediate species formed during the reaction. Notably, this compound can be employed in the Wolff-Kishner reduction, where it helps convert carbonyl functionalities into methylene groups under mild conditions .

The synthesis of 1,2-bis-(tert-butyldimethylsilyl)hydrazine typically involves the reaction of tert-butyldimethylchlorosilane with hydrazine hydrate. This reaction is usually conducted under controlled conditions, such as at elevated temperatures (around 70 °C), to ensure complete conversion and yield of the desired product . Alternative methods may also utilize other silicon-containing reagents to achieve similar outcomes.

1,2-Bis-(tert-butyldimethylsilyl)hydrazine stands out due to its enhanced stability conferred by the tert-butyldimethylsilyl groups, allowing for milder reaction conditions compared to simpler hydrazines. This unique feature makes it particularly useful in synthetic applications where sensitivity to reaction conditions is critical .

Interaction studies involving 1,2-bis-(tert-butyldimethylsilyl)hydrazine have focused on its reactivity with carbonyl compounds and its role in various reduction reactions. These studies highlight the compound's efficiency in facilitating transformations under mild conditions, which is advantageous for preserving sensitive functional groups within larger molecular frameworks.

The foundation of hydrazine chemistry dates to Emil Fischer’s 1875 discovery of phenylhydrazine, a breakthrough for carbohydrate characterization. However, free hydrazine (N₂H₄) remained elusive until Theodor Curtius’ 1887 synthesis via diazonium salt reduction. The 20th century saw hydrazines evolve into protected derivatives to mitigate toxicity and instability. Silylation emerged as a key strategy, with tert-butyldimethylsilyl (TBS) groups offering ideal steric and electronic profiles. BTBSH, first synthesized in the late 20th century, addressed limitations in traditional hydrazine reagents by combining air stability with controlled reactivity.

Evolution of BTBSH in Synthetic Methodology

BTBSH gained prominence through Andrew G. Myers’ 1990s work on TBS-protected hydrazones, which enabled room-temperature Wolff-Kishner reductions. Unlike classical methods requiring harsh bases (e.g., KOH at 200°C), BTBSH-derived hydrazones undergo decomposition at 23–100°C, preserving sensitive functional groups. This innovation spurred applications in natural product synthesis, including alkaloids and polyketides.

Significance in Modern Organic Synthesis

BTBSH’s versatility spans:

- Hydrazone Formation: Catalyzed by Sc(OTf)₃, BTBSH reacts with aldehydes/ketones in >95% yield, forming stable intermediates for downstream transformations.

- Radical Reactions: Facilitates Barton vinyl iodide synthesis and gem-dihalide preparation.

- Polymer/Nanomaterial Synthesis: Serves as a crosslinker in siloxane-based polymers and surface-functionalized nanoparticles.

Traditional Preparation Methods

Reaction of tert-butyldimethylchlorosilane with Anhydrous Hydrazine

The fundamental synthetic approach for 1,2-bis-(tert-butyldimethylsilyl)hydrazine involves the direct reaction of tert-butyldimethylchlorosilane with anhydrous hydrazine [4]. This established methodology forms the cornerstone of traditional preparation methods and has been widely documented in synthetic organic chemistry literature [2] [4].

The reaction proceeds according to the following stoichiometric relationship, where two equivalents of tert-butyldimethylchlorosilane react with one equivalent of anhydrous hydrazine to yield the desired bis-silylated product [4]. The process requires careful temperature control, typically conducted at 70 degrees Celsius, and can be performed either with or without solvent [4].

Table 1: Traditional Synthesis Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Temperature | 70°C | [4] |

| Stoichiometry | 2:1 (silane:hydrazine) | [4] |

| Solvent Requirement | Optional | [4] |

| Product Form | Colorless oil | [4] |

The mechanism involves nucleophilic substitution at the silicon center, where the hydrazine nitrogen atoms attack the electrophilic silicon, displacing chloride ions [11]. This reaction pathway represents one of the most straightforward approaches for forming silicon-nitrogen bonds in hydrazine derivatives [11].

High-Temperature Silylation Approaches

High-temperature silylation methodologies have been developed to enhance reaction efficiency and overcome kinetic barriers associated with silicon-nitrogen bond formation [12]. These approaches typically involve elevated temperatures exceeding 100 degrees Celsius and may incorporate specialized heating protocols [12].

The high-temperature approach offers advantages in terms of reaction completion and reduced reaction times compared to moderate temperature conditions [18]. Research has demonstrated that elevated temperatures facilitate the hydrosilylation process, which shares mechanistic similarities with the synthesis of aminosilanes [6].

Table 2: High-Temperature Reaction Conditions

| Temperature Range | Reaction Time | Yield Considerations | Reference |

|---|---|---|---|

| 100-140°C | 2-8 hours | Enhanced completion | [12] |

| 90-110°C | 4-12 hours | Optimal balance | [23] |

| >140°C | 1-4 hours | Risk of decomposition | [18] |

Modern Synthetic Innovations

Hydrazine Monohydrochloride-Based Protocols

Contemporary synthetic methodologies have incorporated hydrazine monohydrochloride as an alternative starting material, offering improved handling characteristics and reduced safety concerns [10] [23]. This approach represents a significant advancement in the field of silyl hydrazine synthesis [23].

The hydrazine monohydrochloride-based protocol involves the treatment of the salt with base to generate the reactive hydrazine species in situ [23]. This methodology has been successfully implemented in various synthetic schemes, including those employing tertiary butanol as a starting material [23].

Research findings indicate that hydrazine monohydrochloride reactions can be conducted at temperatures ranging from 80 to 140 degrees Celsius, with optimal conditions typically falling between 90 and 110 degrees Celsius [23]. The molar ratios of reactants play a crucial role in determining reaction efficiency, with hydrazine monohydrochloride to tertiary butanol ratios preferably maintained below 1.5 [23].

Triethylamine-Mediated Synthesis

Triethylamine-mediated synthetic routes have emerged as valuable alternatives for preparing silyl hydrazine derivatives [14]. These methodologies leverage the basic properties of triethylamine to facilitate silicon-nitrogen bond formation while providing improved reaction control [14].

The triethylamine-mediated approach has been particularly successful in electrochemical synthesis applications, where triethylamine serves both as a base and as a component in fluoride complexes [14]. This dual functionality enhances the versatility of the synthetic methodology and expands its applicability to various reaction conditions [14].

Table 3: Triethylamine-Mediated Reaction Parameters

| Base Equivalent | Reaction Medium | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| 1.2 equiv | Organic solvent | 25-60°C | 70-85% | [14] |

| 2.0 equiv | Mixed solvent | 40-80°C | 85-95% | [14] |

| 3.0 equiv | Polar medium | 60-100°C | 90-98% | [14] |

Purification through Multiple Distillation Techniques

Advanced purification methodologies have been developed to obtain high-purity 1,2-bis-(tert-butyldimethylsilyl)hydrazine through multiple distillation techniques [4] [6]. These methods are essential for achieving the product quality required for demanding synthetic applications [21].

The compound exhibits specific boiling point characteristics that facilitate fractional distillation, with reported values of 118-119 degrees Celsius at 9 Torr and 55-65 degrees Celsius at 0.05 Torr [4]. The refractive index has been determined as 1.4456 at 25 degrees Celsius, providing a reliable parameter for purity assessment [4].

Multiple distillation protocols typically involve initial crude product isolation followed by successive fractional distillations under reduced pressure [6]. This approach effectively removes impurities and unreacted starting materials while maintaining product integrity [6].

Table 4: Distillation Parameters for Purification

| Pressure (Torr) | Boiling Point (°C) | Purity Level | Refractive Index | Reference |

|---|---|---|---|---|

| 9 | 118-119 | 95%+ | 1.4456 | [4] |

| 0.05 | 55-65 | 98%+ | 1.4456 | [4] |

| 0.01 | 45-50 | 99%+ | 1.4456 | [4] |